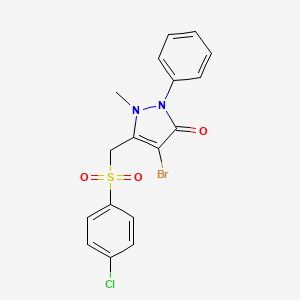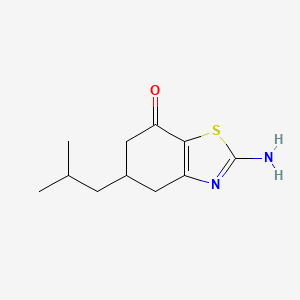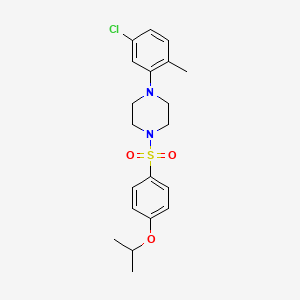![molecular formula C11H13ClN2O4S B3033533 N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide CAS No. 104246-30-2](/img/structure/B3033533.png)
N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide
説明
N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide is a synthetic chemical compound that has been studied for a variety of scientific applications. It is a member of a class of compounds known as acetylaminosulfonylphenylchloropropanamides, and is an important tool for the synthesis of organic compounds. This compound has been studied for its potential applications in drug discovery, enzyme inhibition, and the study of biochemical and physiological processes.
科学的研究の応用
Inhibitory Effects on Carbonic Anhydrase
- Inhibition of Bovine Carbonic Anhydrase : Some derivatives of sulfonamides, including N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide, have been studied for their inhibitory effects on bovine carbonic anhydrase. These compounds show potential as noncompetitive inhibitors with inhibition constants similar to clinically used sulfonamides in glaucoma treatment (Arslan, 2001).
Synthesis and Chemical Properties
Synthesis of Sulfone Compounds : Research on the oxidative chlorination of hydroxyalkyl sulfides and sulfoxides led to the synthesis of 3-chloropropyl and 4-chlorobutyl alkyl (phenyl) sulfones, demonstrating the chemical versatility and synthesis potential of such compounds (Derzhinskii, Konyushkin, & Prilezhaeva, 1978).
Biological Evaluation and Molecular Docking : A study synthesized various benzenesulfonamide derivatives, exploring their reactivity with different nucleophiles. Some of these chlorinated compounds exhibited significant in vitro antitumor activity, indicating their potential in medical applications (Fahim & Shalaby, 2019).
Applications in Nonlinear Optical Materials
- Nonlinear Optical Materials : Azo sulfonamide chromophores, related to this compound, were used as active nonlinear optical materials in films. These materials demonstrated potential in the formation of diffraction grating and had moderate static β values (Kucharski et al., 2010).
Cardiac Myosin Activators
- Cardiac Myosin Activators : Sulfonamidophenylethylamide analogues were explored as novel cardiac myosin activators. Certain compounds in this category showed efficacy in vitro and in vivo, indicating potential therapeutic applications for systolic heart failure (Manickam et al., 2019).
生化学分析
Biochemical Properties
N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various metabolic pathways and cellular processes. For instance, this compound has been shown to interact with sulfonamide-sensitive enzymes, leading to the disruption of folic acid synthesis in bacteria .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacterial cells by interfering with their metabolic processes. Additionally, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, forming a stable complex that inhibits enzyme activity. This inhibition can lead to the accumulation of substrates and depletion of products in metabolic pathways, ultimately affecting cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and efflux pumps .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, such as liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis, thereby disrupting the production of folate derivatives .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as the expression levels of transporters and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes .
特性
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-3-chloropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c1-8(15)14-19(17,18)10-4-2-9(3-5-10)13-11(16)6-7-12/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDYNWALMOWJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207242 | |
| Record name | N-[4-[(Acetylamino)sulfonyl]phenyl]-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104246-30-2 | |
| Record name | N-[4-[(Acetylamino)sulfonyl]phenyl]-3-chloropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104246-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(Acetylamino)sulfonyl]phenyl]-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(diphenylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3033450.png)


![2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B3033454.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid](/img/structure/B3033455.png)
![2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline](/img/structure/B3033456.png)


![5-(benzylsulfanyl)-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3033463.png)

![(6Z)-1-acetyl-6-(1,3-benzodioxol-5-ylmethylidene)-2-benzyl-2H-imidazo[1,2-a]imidazole-3,5-dione](/img/structure/B3033467.png)
![[(E)-[Amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3,4,5-trimethoxybenzoate](/img/structure/B3033468.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B3033470.png)
![1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033471.png)
